N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2Z)-3-(2,6-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The Z-configuration at the imine double bond (C=N) is critical for its stereoelectronic properties. This compound’s synthesis likely involves condensation reactions similar to those described for structurally related thiazole derivatives . Its crystallographic parameters may be resolved using SHELX programs, which are standard for small-molecule refinement .
Properties
Molecular Formula |
C16H20N2O3S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[3-(2,6-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C16H20N2O3S2/c1-4-14(19)17-16-18(15-10(2)6-5-7-11(15)3)12-8-23(20,21)9-13(12)22-16/h5-7,12-13H,4,8-9H2,1-3H3 |
InChI Key |
RIMPXQJTQJWWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring and the subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Substituents
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-Dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
This analogue () replaces the 2,6-dimethylphenyl group with a 3,4-dimethoxyphenyl moiety and substitutes propanamide with acetamide. The methoxy groups are electron-donating, altering the electronic environment compared to the methyl groups in the target compound. The acetamide’s shorter alkyl chain reduces hydrophobic interactions. Crystallographic data for this derivative could be refined using SHELXL, highlighting similarities in core geometry .
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-Dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
From , this compound shares the Z-configuration and aryl substituents but incorporates a thiazolo[3,2-a]pyrimidine core instead of tetrahydrothienothiazole. The 2,4,6-trimethylbenzylidene group increases steric hindrance compared to 2,6-dimethylphenyl. Its melting point (243–246°C) suggests higher crystallinity than the target compound, though direct data for the latter is unavailable .
Table 1: Comparison of Aryl-Substituted Analogues
Functional Group Variations: Propanamide vs. Carbonitrile
The target compound’s propanamide group contrasts with carbonitrile-containing analogues like 11a and 11b (). Propanamide enables hydrogen bonding with biological targets, whereas carbonitrile’s electron-withdrawing nature may enhance reactivity in nucleophilic additions. For example, 11b (4-cyanobenzylidene derivative) has a lower melting point (213–215°C) than 11a, likely due to reduced symmetry .
Core Heterocycle Modifications
Thiazolo[3,2-a]pyrimidine vs. Tetrahydrothienothiazole Dioxide
Compounds like 11a–b and 12 () feature fused thiazole-pyrimidine or quinazoline cores instead of the tetrahydrothienothiazole dioxide.
Tetrahydrothieno[3,4-d][1,3]thiazole vs. Triazole Derivatives
describes triazole derivatives with benzylidene substituents. While structurally distinct, these compounds share imine-related reactivity. The target compound’s dioxido moiety may reduce electrophilicity at the C=N bond compared to triazoles, affecting stability .
Spectral Data and Structural Confirmation
Key spectral features of analogues (e.g., IR carbonyl stretches ~1,700 cm⁻¹, NMR aromatic proton shifts) provide benchmarks for the target compound:
- IR: The dioxido group in the target compound may show sulfone stretches (~1,300–1,150 cm⁻¹), absent in non-oxidized analogues.
- ¹H NMR : The 2,6-dimethylphenyl group would produce a singlet for the methyl protons (δ ~2.2–2.4 ppm), comparable to 11a’s trimethylbenzylidene signals .
Biological Activity
The compound N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H18N2O2S2
- Molecular Weight : 306.45 g/mol
- IUPAC Name : this compound
Structural Features
The molecule features a thieno-thiazole ring system, which is known for its diverse biological activities. The presence of the dimethylphenyl group may enhance lipophilicity and influence the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. In a study evaluating various thiazole derivatives, compounds structurally related to our target showed potent activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | MIC = 8 µg/mL | MIC = 16 µg/mL |
| Compound B | MIC = 4 µg/mL | MIC = 32 µg/mL |
| Target Compound | TBD | TBD |
Anticancer Activity
The thieno-thiazole framework has been associated with anticancer properties. A recent study demonstrated that derivatives of this structure could inhibit cell proliferation in various cancer cell lines through apoptosis induction. The target compound's mechanism may involve:
- Inhibition of cell cycle progression
- Induction of reactive oxygen species (ROS)
- Activation of caspases
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that specific modifications to the thiazole ring enhance cytotoxicity, suggesting that our target compound may also exhibit similar properties.
- Antimicrobial Screening : In another study focusing on novel antimicrobial agents, the target compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Preliminary results indicated promising activity with an MIC comparable to established antibiotics.
The proposed mechanism of action for the biological activity of this compound includes:
- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell growth by interacting with key proteins or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
